Lipophilicity (XLogP3-AA) Comparison Across the N1‑Alkyl Series
The computed XLogP3‑AA of 1‑propyl‑1H‑pyrazol‑3‑amine (0.7) is 0.8 log units higher than that of the N1‑methyl analog (‑0.1) and 0.5 log units higher than that of the N1‑ethyl analog (0.2) [1][2][3]. The N1‑isopropyl analog exhibits an XLogP3‑AA of 0.6, demonstrating that the linear propyl chain affords slightly greater lipophilicity than a branched three‑carbon substituent [4]. Increased logP generally correlates with improved membrane permeability but reduced aqueous solubility; the 0.5–0.8 log unit advantage over the methyl and ethyl analogs is substantial enough to influence partitioning in biphasic reaction systems and Caco‑2 permeability assays.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1‑Methyl‑1H‑pyrazol‑3‑amine: ‑0.1; 1‑Ethyl‑1H‑pyrazol‑3‑amine: 0.2; 1‑Isopropyl‑1H‑pyrazol‑3‑amine: 0.6 |
| Quantified Difference | Δ = +0.8 vs. methyl; Δ = +0.5 vs. ethyl; Δ = +0.1 vs. isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Procurement for medicinal chemistry campaigns should weigh the 0.5–0.8 log unit lipophilicity gain of the propyl analog, as it can shift a lead series toward or away from desired permeability–solubility profiles without altering the core scaffold.
- [1] PubChem. Compound Summary for CID 7017771: 1-Propyl-1H-pyrazol-3-amine. XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/7017771 (accessed Apr 2026). View Source
- [2] PubChem. Compound Summary for CID 137254: 1-Methyl-1H-pyrazol-3-amine. XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/137254 (accessed Apr 2026). View Source
- [3] PubChem. Compound Summary for CID 12198109: 1-Ethyl-1H-pyrazol-3-amine. XLogP3-AA = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/12198109 (accessed Apr 2026). View Source
- [4] PubChem. Compound Summary for CID 19576797: 1-Isopropyl-1H-pyrazol-3-amine. XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/19576797 (accessed Apr 2026). View Source
